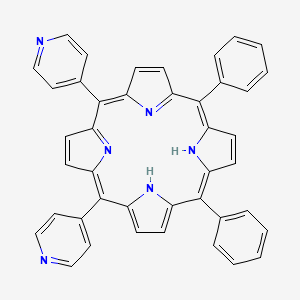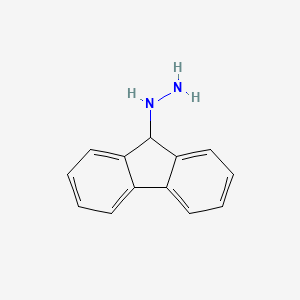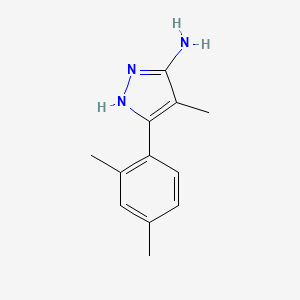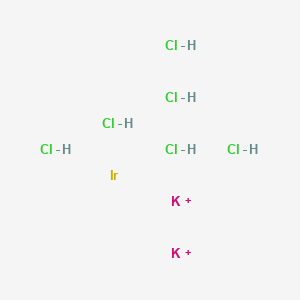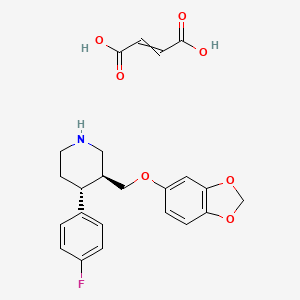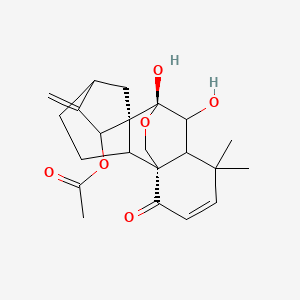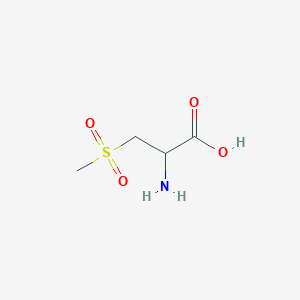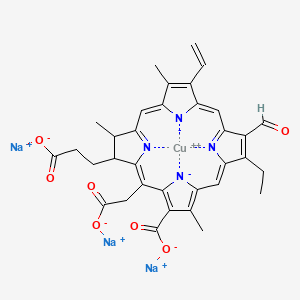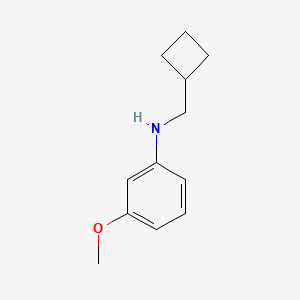![molecular formula C67H158N32O4 B12434267 2-[(4S)-4-[[(2S)-1-[2-[[(2R,3R)-2-amino-3-hydroxybutyl]amino]ethyl]pyrrolidin-2-yl]methylamino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[2-[2-[2-[2-[[(2S)-1-[2-[2-[4-(aminomethylamino)butylamino]ethylamino]ethylamino]-5-(diaminomethylideneamino)pentan-2-yl]amino]ethylamino]ethylamino]ethylamino]ethylamino]-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentyl]guanidine](/img/structure/B12434267.png)
2-[(4S)-4-[[(2S)-1-[2-[[(2R,3R)-2-amino-3-hydroxybutyl]amino]ethyl]pyrrolidin-2-yl]methylamino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[2-[2-[2-[2-[[(2S)-1-[2-[2-[4-(aminomethylamino)butylamino]ethylamino]ethylamino]-5-(diaminomethylideneamino)pentan-2-yl]amino]ethylamino]ethylamino]ethylamino]ethylamino]-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4S)-4-[[(2S)-1-[2-[[(2R,3R)-2-amino-3-hydroxybutyl]amino]ethyl]pyrrolidin-2-yl]methylamino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[2-[2-[2-[2-[[(2S)-1-[2-[2-[4-(aminomethylamino)butylamino]ethylamino]ethylamino]-5-(diaminomethylideneamino)pentan-2-yl]amino]ethylamino]ethylamino]ethylamino]ethylamino]-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentyl]guanidine” is a complex organic molecule with multiple functional groups, including amino, hydroxy, and guanidine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
-
Formation of the Pyrrolidine Ring: : The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This is typically achieved by reacting a suitable precursor with a cyclizing agent under controlled temperature and pressure conditions.
-
Introduction of Amino and Hydroxy Groups: : The next step involves the introduction of amino and hydroxy groups at specific positions on the pyrrolidine ring. This is usually done through nucleophilic substitution reactions using appropriate nucleophiles and protecting groups to ensure selective functionalization.
-
Assembly of the Polyamine Chain: : The polyamine chain is assembled through a series of condensation reactions, where amine groups are sequentially added to the growing chain. Each step requires careful control of reaction conditions to prevent side reactions and ensure high yield.
-
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to convert certain functional groups, such as ketones or aldehydes, back to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be used to introduce or replace functional groups on the molecule.
Condensation: Condensation reactions are key in the assembly of the polyamine chain, where amine groups are linked together.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Nucleophiles: Ammonia, primary and secondary amines, and alcohols.
Condensation Reagents: Carbodiimides, such as dicyclohexylcarbodiimide, and coupling agents like N,N’-diisopropylcarbodiimide.
Major Products
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Condensation Products: Polyamine chains with varying lengths and functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound is studied for its potential role in cellular signaling and regulation. Its polyamine structure is similar to naturally occurring polyamines, which are known to play important roles in cell growth and differentiation.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. The polyamine structure allows it to bind to negatively charged molecules, such as DNA and RNA, potentially affecting their function. Additionally, the compound’s ability to form hydrogen bonds and electrostatic interactions with proteins can modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spermidine: A naturally occurring polyamine with a similar structure, involved in cellular growth and differentiation.
Spermine: Another naturally occurring polyamine, known for its role in stabilizing DNA and RNA structures.
Putrescine: A simpler polyamine, involved in various metabolic processes.
Uniqueness
The compound’s uniqueness lies in its complex structure, which combines multiple functional groups and a polyamine backbone. This allows it to interact with a wide range of biological targets, making it a versatile tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C67H158N32O4 |
|---|---|
Poids moléculaire |
1476.2 g/mol |
Nom IUPAC |
2-[(4S)-4-[[(2S)-1-[2-[[(2R,3R)-2-amino-3-hydroxybutyl]amino]ethyl]pyrrolidin-2-yl]methylamino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[2-[2-[2-[2-[[(2S)-1-[2-[2-[4-(aminomethylamino)butylamino]ethylamino]ethylamino]-5-(diaminomethylideneamino)pentan-2-yl]amino]ethylamino]ethylamino]ethylamino]ethylamino]-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentyl]guanidine |
InChI |
InChI=1S/C67H158N32O4/c1-52(2)37-58(94-44-60(49-101)96-42-57(14-9-21-91-67(76)77)98-46-62-15-10-35-99(62)36-34-85-47-63(69)53(3)103)43-93-55(12-7-19-89-65(72)73)40-92-56(13-8-20-90-66(74)75)41-95-61(50-102)45-97-59(48-100)39-84-31-29-81-25-24-79-26-27-82-32-33-87-54(11-6-18-88-64(70)71)38-83-30-28-80-23-22-78-16-4-5-17-86-51-68/h52-63,78-87,92-98,100-103H,4-51,68-69H2,1-3H3,(H4,70,71,88)(H4,72,73,89)(H4,74,75,90)(H4,76,77,91)/t53-,54+,55+,56+,57+,58+,59-,60-,61-,62+,63-/m1/s1 |
Clé InChI |
RYANARACDBPSDO-FADGEIAPSA-N |
SMILES isomérique |
C[C@H]([C@@H](CNCCN1CCC[C@H]1CN[C@@H](CCCN=C(N)N)CN[C@H](CN[C@@H](CC(C)C)CN[C@@H](CCCN=C(N)N)CN[C@@H](CCCN=C(N)N)CN[C@H](CN[C@H](CNCCNCCNCCNCCN[C@@H](CCCN=C(N)N)CNCCNCCNCCCCNCN)CO)CO)CO)N)O |
SMILES canonique |
CC(C)CC(CNC(CCCN=C(N)N)CNC(CCCN=C(N)N)CNC(CNC(CNCCNCCNCCNCCNC(CCCN=C(N)N)CNCCNCCNCCCCNCN)CO)CO)NCC(CO)NCC(CCCN=C(N)N)NCC1CCCN1CCNCC(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B12434184.png)
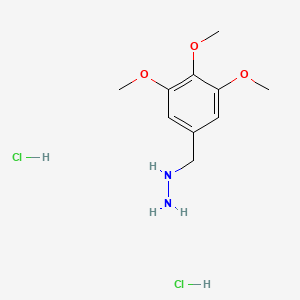
![4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B12434191.png)
